The compound 6-[[17-[5-(carboxymethylamino)-5-oxopentan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule that exhibits significant potential in the field of medicinal chemistry. This compound is classified as a multi-agonist due to its ability to activate multiple receptors involved in metabolic regulation.
The compound has been referenced in patent literature as a potential therapeutic agent targeting various receptors such as the glucagon-like peptide-1 receptor and the glucose-dependent insulinotropic polypeptide receptor. These receptors play crucial roles in glucose metabolism and insulin secretion .
This compound can be classified under:
The synthesis of this compound typically involves several steps that include:
The synthesis may utilize various reagents and conditions including:
The molecular structure of this compound is characterized by:
Key structural data includes:
The compound can undergo various chemical reactions such as:
Reactions are typically monitored using techniques such as:
The mechanism of action involves binding to specific receptors which leads to:
Studies indicate that compounds with similar structures can enhance glucose tolerance and improve insulin sensitivity in animal models .
Key physical properties include:
Chemical properties relevant to this compound include:
This compound holds promise in several scientific applications:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 116296-75-4